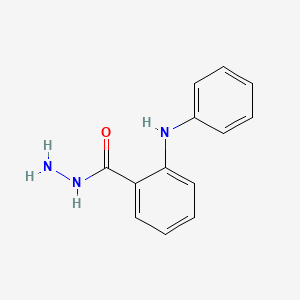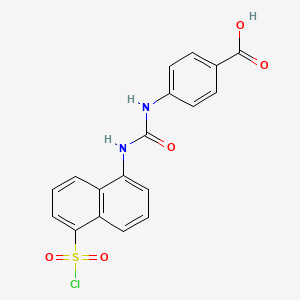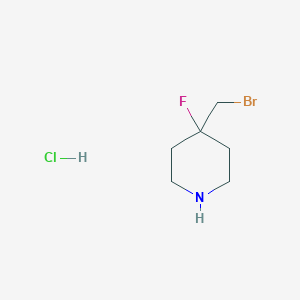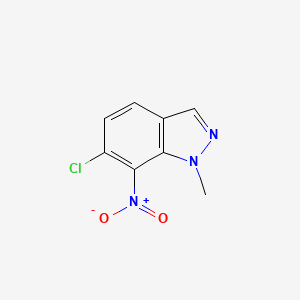
6-Chloro-1-methyl-7-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chloro, methyl, and nitro substituents on the indazole ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-7-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 6-chloro-1-methylindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs at low temperatures to control the formation of byproducts.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions. These reactions typically require elevated temperatures and the presence of a base.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Amines, thiols, bases, elevated temperatures.
Cyclization: Various cyclization agents and catalysts depending on the desired product.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Substituted indazole derivatives with different functional groups.
Cyclization: Fused ring systems with potential biological activity.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The biological activity of 6-Chloro-1-methyl-7-nitro-1H-indazole is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may inhibit enzymes such as phosphodiesterases or kinases, leading to the modulation of signaling pathways involved in inflammation and cancer.
Comparaison Avec Des Composés Similaires
6-Nitroindazole: Similar in structure but lacks the chloro and methyl substituents.
6-Chloroindazole: Lacks the nitro and methyl substituents.
1-Methyl-7-nitroindazole: Lacks the chloro substituent.
Uniqueness: 6-Chloro-1-methyl-7-nitro-1H-indazole is unique due to the combination of chloro, methyl, and nitro groups on the indazole ring. This combination enhances its chemical reactivity and biological activity compared to its analogs. The presence of these substituents allows for a broader range of chemical transformations and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
6-chloro-1-methyl-7-nitroindazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-5(4-10-11)2-3-6(9)8(7)12(13)14/h2-4H,1H3 |
Clé InChI |
MDZDNLCDVWXJBC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2[N+](=O)[O-])Cl)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
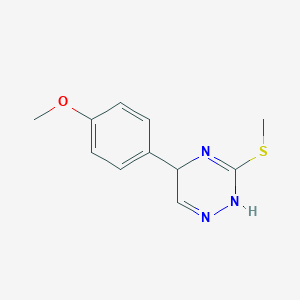


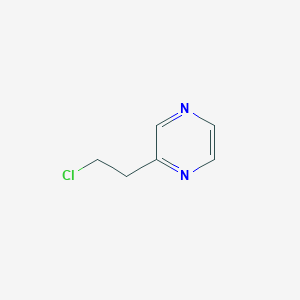
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)



